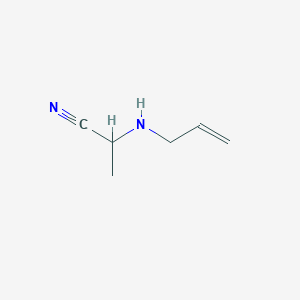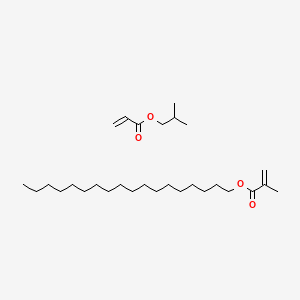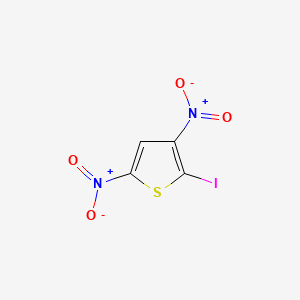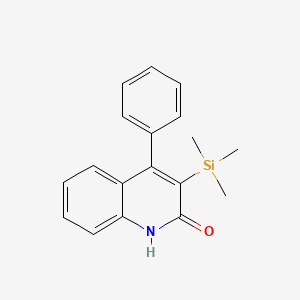
4-Phenyl-3-(trimethylsilyl)quinolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Phenyl-3-(trimethylsilyl)quinolin-2(1H)-one is a synthetic organic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a phenyl group at the fourth position, a trimethylsilyl group at the third position, and a quinolin-2(1H)-one core structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Phenyl-3-(trimethylsilyl)quinolin-2(1H)-one typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as aniline derivatives and trimethylsilyl chloride.
Formation of Quinoline Core: The quinoline core is formed through a series of cyclization reactions. One common method involves the Pfitzinger reaction, where an aniline derivative reacts with an isatin derivative under acidic conditions to form the quinoline core.
Introduction of Phenyl Group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where the quinoline core reacts with a phenyl acyl chloride in the presence of a Lewis acid catalyst.
Introduction of Trimethylsilyl Group: The trimethylsilyl group is introduced through a silylation reaction, where the quinoline derivative reacts with trimethylsilyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
4-Phenyl-3-(trimethylsilyl)quinolin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline core to tetrahydroquinoline derivatives.
Substitution: The phenyl and trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as amines, thiols, and halides are used in substitution reactions.
Major Products
Oxidation: Quinoline N-oxide derivatives.
Reduction: Tetrahydroquinoline derivatives.
Substitution: Various substituted quinoline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Phenyl-3-(trimethylsilyl)quinolin-2(1H)-one has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for the development of new drugs with potential anticancer, antimicrobial, and anti-inflammatory activities.
Biological Studies: The compound is used in biological studies to investigate its effects on cellular pathways and molecular targets.
Material Science: It is used in the synthesis of novel materials with unique optical and electronic properties.
Catalysis: The compound is used as a ligand in catalytic reactions to enhance the efficiency and selectivity of the catalysts.
Mechanism of Action
The mechanism of action of 4-Phenyl-3-(trimethylsilyl)quinolin-2(1H)-one involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound interacts with enzymes, receptors, and proteins involved in various cellular processes.
Pathways Involved: It modulates signaling pathways such as the MAPK/ERK pathway, PI3K/Akt pathway, and NF-κB pathway, leading to changes in gene expression, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-Phenylquinolin-2(1H)-one: Lacks the trimethylsilyl group.
3-(Trimethylsilyl)quinolin-2(1H)-one: Lacks the phenyl group.
4-Phenyl-3-methylquinolin-2(1H)-one: Has a methyl group instead of a trimethylsilyl group.
Uniqueness
4-Phenyl-3-(trimethylsilyl)quinolin-2(1H)-one is unique due to the presence of both the phenyl and trimethylsilyl groups, which confer distinct chemical and biological properties. The trimethylsilyl group enhances the compound’s lipophilicity and stability, while the phenyl group contributes to its biological activity.
Properties
CAS No. |
55049-70-2 |
|---|---|
Molecular Formula |
C18H19NOSi |
Molecular Weight |
293.4 g/mol |
IUPAC Name |
4-phenyl-3-trimethylsilyl-1H-quinolin-2-one |
InChI |
InChI=1S/C18H19NOSi/c1-21(2,3)17-16(13-9-5-4-6-10-13)14-11-7-8-12-15(14)19-18(17)20/h4-12H,1-3H3,(H,19,20) |
InChI Key |
GEOZJKRZXVAHRX-UHFFFAOYSA-N |
Canonical SMILES |
C[Si](C)(C)C1=C(C2=CC=CC=C2NC1=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


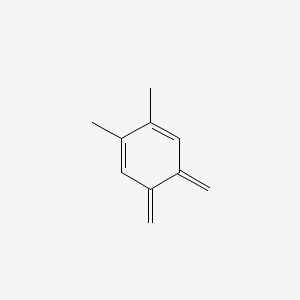
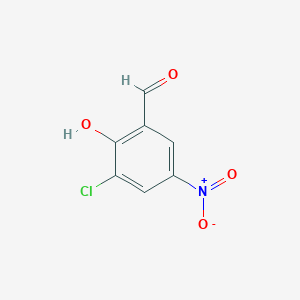
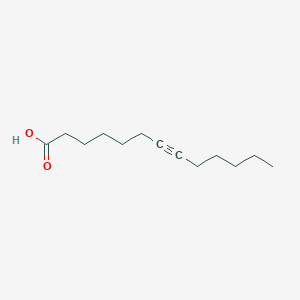
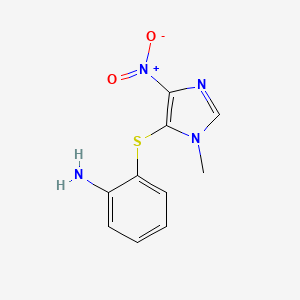
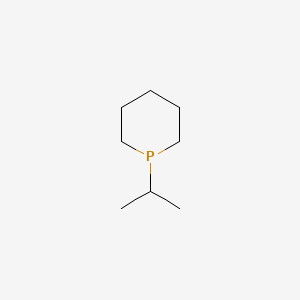
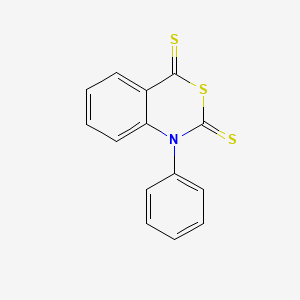
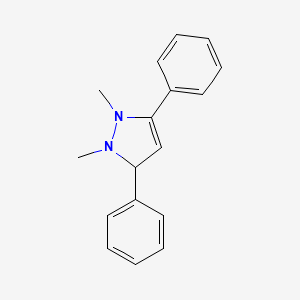



![2-[2-(6-Methoxynaphthalen-2-yl)propylidene]hydrazine-1-carboxamide](/img/structure/B14643890.png)
